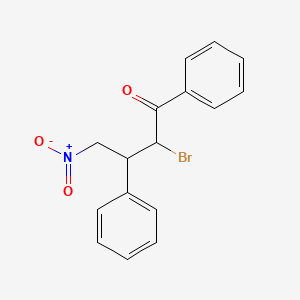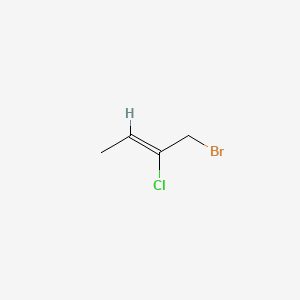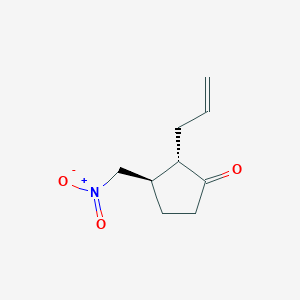![molecular formula C8H9N5 B14632614 [1-(2-Azidophenyl)ethylidene]hydrazine CAS No. 55271-23-3](/img/structure/B14632614.png)
[1-(2-Azidophenyl)ethylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Azidophenyl)ethylidene]hydrazine: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Azidophenyl)ethylidene]hydrazine typically involves the reaction of 2-azidobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2-Azidophenyl)ethylidene]hydrazine can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Design: [1-(2-Azidophenyl)ethylidene]hydrazine can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology:
Antimicrobial Agents: Hydrazones, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Medicine:
Cytotoxic Agents: Some hydrazones have been found to exhibit cytotoxic effects, making them potential candidates for cancer therapy.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of [1-(2-Azidophenyl)ethylidene]hydrazine involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the hydrazone moiety can chelate metal ions, affecting their biological activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparación Con Compuestos Similares
[1-(Pyrazin-2-yl)ethylidene]hydrazine: This compound is similar in structure and also acts as a ligand in coordination chemistry.
Phenylhydrazine: Another hydrazone derivative with applications in analytical chemistry and as an intermediate in organic synthesis.
Uniqueness:
Azide Group: The presence of the azide group in [1-(2-Azidophenyl)ethylidene]hydrazine makes it unique compared to other hydrazones, providing additional reactivity and potential for click chemistry applications.
Biological Activity: The specific structure of this compound may confer unique biological activities, making it a valuable compound for research in medicinal chemistry.
Propiedades
Número CAS |
55271-23-3 |
|---|---|
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-(2-azidophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,9H2,1H3 |
Clave InChI |
BRHQHJGHYLDQCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)C1=CC=CC=C1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


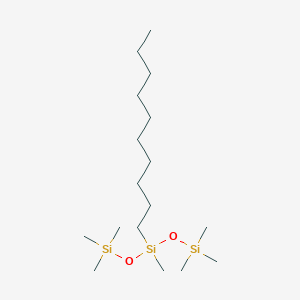
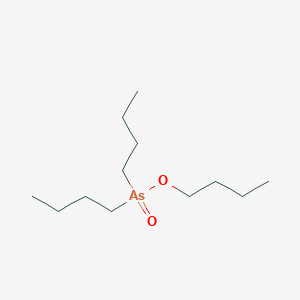
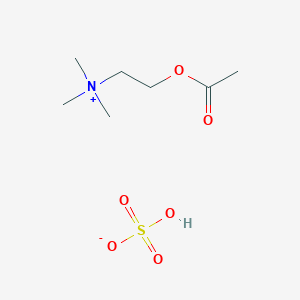
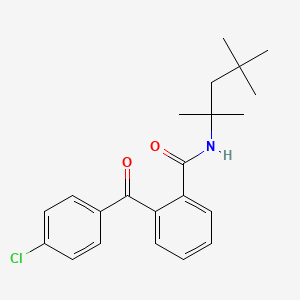


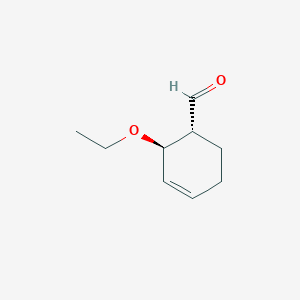
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
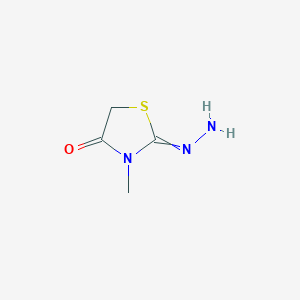
mercury](/img/structure/B14632593.png)

